molecular formula C21H26FN3O4 B2566661 2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-propylacetamide CAS No. 898420-30-9

2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-propylacetamide

Cat. No.: B2566661
CAS No.: 898420-30-9
M. Wt: 403.454
InChI Key: USVQLHACQSMIGI-UHFFFAOYSA-N
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Description

2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-propylacetamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, a pyranone ring, and a propylacetamide moiety

Mechanism of Action

Target of Action

The primary target of the compound 2-((6-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-propylacetamide is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

The compound 2-((6-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-propylacetamide interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 . This inhibition reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition .

Biochemical Pathways

The inhibition of ENTs by 2-((6-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-propylacetamide affects the nucleotide synthesis pathway . ENTs are responsible for the transport of nucleosides across the cell membrane, which are then used in the synthesis of nucleotides. By inhibiting ENTs, the compound disrupts this process, potentially leading to a decrease in nucleotide synthesis .

Result of Action

The molecular and cellular effects of 2-((6-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-propylacetamide’s action primarily involve the disruption of nucleotide synthesis . By inhibiting the function of ENTs, the compound reduces the transport of nucleosides into the cell, which in turn can lead to a decrease in nucleotide synthesis . This can have various downstream effects, depending on the specific cellular context.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-propylacetamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The piperazine ring is first substituted with a 2-fluorophenyl group. This can be achieved through nucleophilic substitution reactions using appropriate fluorophenyl halides and piperazine.

    Synthesis of the Pyranone Ring: The pyranone ring is synthesized separately, often through cyclization reactions involving suitable precursors.

    Coupling Reaction: The piperazine derivative is then coupled with the pyranone ring through a nucleophilic substitution reaction, forming the intermediate compound.

    Acylation: The final step involves the acylation of the intermediate with propylacetamide, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the pyranone ring.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the pyranone and acetamide moieties.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Oxidation may yield products with additional carbonyl or carboxyl groups.

    Reduction: Reduction can lead to alcohols or amines, depending on the specific site of reduction.

    Substitution: Substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-(2-fluorophenyl)piperazin-1-yl)methyl]-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
  • 4-(3-chlorophenyl)-5-(4-methoxyphenyl)piperazine

Uniqueness

2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-propylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O4/c1-2-7-23-21(27)15-29-20-14-28-16(12-19(20)26)13-24-8-10-25(11-9-24)18-6-4-3-5-17(18)22/h3-6,12,14H,2,7-11,13,15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVQLHACQSMIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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